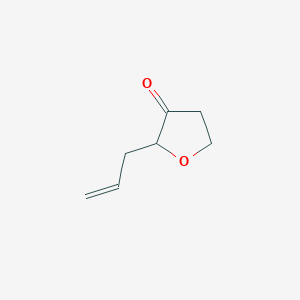

2-allyldihydrofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enyloxolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-7-6(8)4-5-9-7/h2,7H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMBZFWUEMTXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(=O)CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Allyldihydrofuran 3 2h One

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex cyclic systems. Catalysts based on copper, palladium, and gold have been instrumental in developing novel cyclization strategies to access dihydrofuranone scaffolds.

Copper(II)-Mediated Intramolecular Cyclizations

Copper catalysis is a versatile and cost-effective method for synthesizing heterocyclic compounds. While direct copper(II)-mediated intramolecular cyclization to form 2-allyldihydrofuran-3(2H)-one is not extensively documented, related transformations highlight the potential of this approach. For instance, copper-catalyzed methods have been developed for the synthesis of various cycloalkane-fused dihydrofuran derivatives. These reactions often proceed under mild conditions with good functional group tolerance, typically involving radical intermediates ccspublishing.org.cn. One such method involves the cyclization of 1-aryl-1-cycloalcohols and 1,3-dicarbonyl compounds ccspublishing.org.cn.

Another relevant strategy is the copper-catalyzed tandem trifluoromethylation–cyclization of olefinic carbonyls, which yields trifluoromethylated 2,3-dihydrofurans rsc.org. This process demonstrates the capacity of copper catalysts to initiate a radical process that culminates in the formation of a dihydrofuran ring. Adapting these principles, a hypothetical intramolecular cyclization for this compound could be envisioned starting from a suitable acyclic precursor containing an allylic moiety and a keto-ester functionality, where a copper(II) catalyst could mediate the crucial ring-closing step.

Palladium-Catalyzed Cascade Reactions in Dihydrofuranone Formation

Palladium catalysts are renowned for their ability to mediate a wide array of cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single operation researchtrend.net. These reactions are atom-economical and can rapidly build molecular complexity. The synthesis of dihydrofuranone scaffolds has been achieved through various palladium-catalyzed transformations.

A key reaction that demonstrates the potential for functionalizing the dihydrofuran ring is the Heck arylation of 2,3-dihydrofuran (B140613). Studies have shown that palladium precursors, such as [PdCl(allyl)]2, can effectively catalyze the arylation at the C2 position of the dihydrofuran ring, yielding 2-phenyl-2,3-dihydrofuran (B8783652) as the main product nih.govresearchgate.net. While this demonstrates C-C bond formation at the desired position, adapting this methodology for allylation would be necessary to produce the target compound.

Furthermore, palladium-catalyzed cascade reactions have been employed to synthesize a variety of heterocyclic compounds researchtrend.net. A plausible pathway to this compound could involve a palladium-catalyzed reaction that forms a π-allylpalladium intermediate, which is subsequently trapped intramolecularly by an enolate to form the dihydrofuranone ring researchgate.net. This approach would install the allyl group and construct the heterocyclic core in a concerted fashion.

| Catalyst Precursor | Substrate | Product | Yield (%) | Reference |

| [PdCl(allyl)]2 | 2,3-dihydrofuran, Iodobenzene (B50100) | 2-phenyl-2,3-dihydrofuran | up to 59.2 | nih.govresearchgate.net |

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. These methods often utilize small organic molecules as catalysts, which are typically less sensitive to air and moisture than traditional metal catalysts.

Asymmetric Domino Michael/O-Alkylation Reactions

A highly effective organocatalytic method for the synthesis of chiral 3(2H)-furanones is the asymmetric domino Michael/O-alkylation reaction. This strategy has been successfully employed using γ-halogenated-β-ketoesters and various Michael acceptors, catalyzed by cinchona alkaloids such as quinine (B1679958) rsc.orgscispace.com.

The reaction proceeds via a Michael addition of the enolate of the β-ketoester to an activated alkene, followed by an intramolecular O-alkylation to form the dihydrofuranone ring. This process creates a new stereocenter, and the use of a chiral catalyst directs the reaction to produce one enantiomer in excess. Research has demonstrated the synthesis of a variety of chiral succinimide-substituted 3(2H)-furanones in high yields and with good enantioselectivities using this method rsc.orgscispace.com. To synthesize this compound, this methodology could be adapted by using a Michael acceptor that incorporates the allyl group or by starting with a β-ketoester that already contains the allylic functionality.

A catalytic enantioselective synthesis of diverse polysubstituted dihydrofurans has also been developed through a domino Michael addition-alkylation reaction between 1,3-dicarbonyl derivatives and (E)-β,β-bromonitrostyrenes, catalyzed by a chiral bifunctional thiourea (B124793) nih.gov. This provides a mild and efficient route to these structures in good yields and enantioselectivities nih.gov.

| Catalyst | Substrates | Product Type | Yield (%) | ee (%) | Reference |

| Quinine | Maleimides, γ-halogenated-β-ketoesters | Succinimide substituted 3(2H)-furanones | up to 94 | up to 94 | rsc.orgscispace.com |

| Chiral Thiourea | 1,3-Dicarbonyls, (E)-β,β-bromonitrostyrenes | Polysubstituted dihydrofurans | Good | Good | nih.gov |

Stereoselective Approaches to Allylated Dihydrofuranones

Achieving stereocontrol in the synthesis of allylated dihydrofuranones is a significant challenge. Stereoselective methods aim to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of many molecules.

While the broader field of stereoselective synthesis of tetrahydrofurans is well-developed, specific methods targeting this compound are more specialized nih.gov. One potential strategy involves the stereoselective allylation of a pre-formed dihydrofuranone enolate. This would require a chiral base or a chiral allylating agent to control the stereochemistry of the newly formed C-C bond at the 2-position.

Another approach involves the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes, which affords polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivity nih.gov. Although this method yields a 2,5-dihydrofuran, it demonstrates a powerful strategy for controlling stereochemistry during the formation of the dihydrofuran ring. Further chemical modifications would be necessary to convert the product into the desired 3(2H)-one. The development of catalytic asymmetric allylation reactions using allylboron species has also emerged as a powerful tool for accessing highly stereoselective products, which could potentially be applied to dihydrofuranone precursors semanticscholar.org.

Ring-Closing Metathesis (RCM) in Dihydrofuranone Construction

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of unsaturated rings. wikipedia.org This intramolecular olefin metathesis reaction, catalyzed by metal complexes, typically those of ruthenium or molybdenum, facilitates the formation of cycloalkenes from acyclic diene precursors with the concurrent liberation of a small volatile alkene, such as ethylene (B1197577). wikipedia.orgorganic-chemistry.org The reaction proceeds through a metallacyclobutane intermediate, and its efficiency is often driven by the entropically favorable release of ethylene gas. organic-chemistry.orgyoutube.com

Diastereoselective RCM Applications

The application of RCM to the synthesis of dihydrofuranone scaffolds has been explored, with a key challenge being the control of stereochemistry. In many RCM reactions, the newly formed double bond can undergo isomerization, a side reaction often attributed to the formation of ruthenium hydride species. wikipedia.org For instance, the RCM of diallyl ether, which aims to produce 2,5-dihydrofuran, can be complicated by isomerization that yields the thermodynamically more stable 2,3-dihydrofuran. wikipedia.org The control of this isomerization is crucial for diastereoselective outcomes.

Strategies to enhance diastereoselectivity often involve the use of chiral auxiliaries or catalysts, or substrate-controlled approaches where existing stereocenters in the precursor diene direct the stereochemical outcome of the ring closure. While specific examples detailing the diastereoselective RCM synthesis of this compound are not prevalent in the reviewed literature, the principles are well-established in the synthesis of other complex cyclic systems, such as constrained cyclic peptides. nih.gov

Substrate Design and Optimization for RCM in Allylic Systems

Effective RCM is highly dependent on the design of the diene substrate and the optimization of reaction conditions. Key factors include the choice of catalyst, solvent, temperature, and concentration. For allylic systems, preventing unwanted side reactions like isomerization is a primary concern. The use of additives capable of scavenging hydride species has been shown to suppress isomerization. wikipedia.org

Furthermore, in complex syntheses, Relay Ring-Closing Metathesis (RRCM) has been developed to address situations where standard RCM is inefficient due to steric hindrance or electronic effects in one of the alkene partners. nih.gov This strategy involves incorporating a "relay" group, such as an ortho-allyl substituent on a phenyl ring, which participates in an initial rapid metathesis event, bringing the catalyst into proximity for the desired, more challenging ring-closing step. nih.gov Such a strategy could be envisioned for complex precursors to this compound to improve reaction yields and efficiency. Optimization studies on model dipeptides have identified that using second-generation Grubbs or Hoveyda-Grubbs catalysts at specific temperatures, sometimes with additives like phenol, can significantly enhance the yield of the desired RCM product while minimizing side reactions. nih.gov

Table 1: Optimized RCM Conditions for a Model Dipeptide System

| Catalyst | Additive | Temperature (°C) | RCM Product Yield (%) | Desallyl Byproduct (%) |

|---|---|---|---|---|

| Grubbs II | Phenol | 40 | ~80 | - |

| Hoveyda-Grubbs II | None | 40 | ~80 | - |

| Hoveyda-Grubbs II | Phenol | 40 | 51 | 11 |

Data derived from studies on the cyclization of a model dipeptide containing Tyr(All) residues. nih.gov

Tandem Reaction Sequences for Dihydrofuranone Assembly

Barbier-Type Allylation and In Situ Lactonization Routes

The Barbier reaction is an organometallic reaction that involves the in-situ generation of an organometallic reagent, which then reacts with a carbonyl compound. wikipedia.org Unlike the related Grignard reaction, the Barbier reaction is characterized by the one-pot nature of the process. wikipedia.org This methodology is particularly advantageous as it can often be performed in aqueous media using relatively inexpensive and water-insensitive metals like zinc, indium, or tin. wikipedia.orgrsc.org

A powerful strategy for constructing the dihydrofuranone core involves a Barbier-type allylation of an aldehyde with a suitable furan-2-one precursor, such as 3-bromomethyl-5H-furan-2-one. rsc.org This reaction, mediated by zinc or indium, proceeds efficiently in aqueous solvents to furnish α-methylene-γ-butyrolactones, which are isomers of the target structure. rsc.org The reaction demonstrates moderate to high yields and can achieve excellent diastereoselectivity, particularly when indium is used in water or zinc is used in a THF-NH4Cl mixture. rsc.org A subsequent isomerization step would be required to convert the exocyclic double bond to the endocyclic position and install the allyl group at the 2-position.

A more direct cascade approach involves a palladium-catalyzed Barbier allylation coupled with a translactonization cascade. nih.gov This sequence has been developed for the rapid construction of β,γ-disubstituted α-exo-methylene-γ-butyrolactones, showcasing the potential for complex lactone synthesis in a single pot. nih.gov

Table 2: Yields for Zinc-Mediated Barbier-Type Allylation

| Aldehyde | Solvent System | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Benzaldehyde | THF-H₂O (2:1) | 89 | 91:9 |

| 4-Chlorobenzaldehyde | THF-NH₄Cl (sat, aq) (2:1) | 93 | >99:1 |

| 2-Naphthaldehyde | THF-NH₄Cl (sat, aq) (2:1) | 88 | >99:1 |

| Cinnamaldehyde | THF-NH₄Cl (sat, aq) (2:1) | 85 | 94:6 |

Data based on the reaction of various aldehydes with 3-bromomethyl-5H-furan-2-one. rsc.org

Cycloisomerization of Functionalized Precursors

Cycloisomerization reactions represent an atom-economical method for constructing cyclic systems by rearranging the atoms of an acyclic precursor. Various transition metals, including iron, palladium, and cobalt, have been shown to effectively catalyze the cycloisomerization of functionalized precursors to yield dihydrofurans. nih.govresearchgate.netfigshare.com

For example, a highly efficient iron-catalyzed intramolecular nucleophilic cyclization of α-allenols has been reported to produce substituted 2,3-dihydrofurans under mild conditions. researchgate.net This method is notable for its high diastereoselectivity, achieving diastereomeric ratios up to 98:2. researchgate.net Similarly, cobalt-mediated cycloisomerization of allyl propargyl ethers can form dihydrofurans with excellent diastereoselectivity. figshare.com Palladium catalysts are also effective, promoting the cycloisomerization of substrates like 2-(1-hydroxyprop-2-ynyl)phenols to give 2-methylene-2,3-dihydrobenzofuran-3-ols, which are precursors to functionalized benzofurans. nih.govresearchgate.net The synthesis of this compound could be envisioned through the cycloisomerization of a suitably substituted allenic or alkynyl alcohol precursor.

Targeted Halogenation and Subsequent Functionalization During Synthesis

Halogenation is a fundamental transformation in organic synthesis, providing key intermediates for subsequent functionalization reactions such as cross-coupling, substitution, and elimination. mt.comrsc.org Introducing a halogen atom at a specific position on a molecule can be a critical step in a synthetic sequence.

In the context of dihydrofuranone synthesis, halogenation can be incorporated into the cyclization step itself. A notable example is the iodoenolcyclisation of 2-allyl-1,3-dicarbonyl compounds. researchgate.net This reaction, induced by molecular iodine, proceeds via an iodonium (B1229267) ion intermediate and results in the formation of a 4,5-dihydrofuran ring with an iodomethyl group, which can be further functionalized. The stereochemical outcome of such cyclizations is an active area of study. researchgate.net

Alternatively, a pre-formed dihydrofuranone ring or a precursor can be selectively halogenated. Modern methods often employ directing groups to achieve high regioselectivity in C-H halogenation, avoiding issues with selectivity seen in classical electrophilic aromatic substitution. rsc.org Following halogenation, the halide can serve as a handle for introducing the allyl group via a cross-coupling reaction, or for other synthetic modifications. Oxidative halogenation strategies offer an alternative to using hazardous molecular halogens, generating the electrophilic halogen species in situ. gu.se

Comprehensive Analysis of the Chemical Reactivity of 2 Allyldihydrofuran 3 2h One

Transformations of the Allyl Moiety

The allyl group, an alkene attached to a methylene (B1212753) group, is a versatile functional handle for numerous organic transformations. Its reactivity is centered around the carbon-carbon double bond, which can participate in coupling reactions, be selectively reduced, or undergo electrophilic additions.

Intermolecular Cross-Coupling Reactions (e.g., Heck Reactions)

The terminal double bond of the allyl group in 2-allyldihydrofuran-3(2H)-one is a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. wikipedia.org This reaction facilitates the formation of a new carbon-carbon bond by coupling the alkene with an unsaturated halide or triflate, typically an aryl, vinyl, or benzyl (B1604629) species. wikipedia.org

The Mizoroki-Heck reaction involves an oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the double bond in a new, substituted position and releases the palladium catalyst to continue the cycle. beilstein-journals.org For this compound, reaction with an aryl halide (Ar-X) would be expected to yield a mixture of regioisomeric products, with substitution occurring at either the terminal or internal carbon of the original double bond, leading to a more substituted and stable alkene.

Studies on the analogous compound, 2,3-dihydrofuran (B140613), have shown that Heck arylation with iodobenzene (B50100) using various palladium precursors results in the formation of 2-phenyl-2,3-dihydrofuran (B8783652) as the main product. nih.govresearchgate.net While the substrate differs, the principle of palladium-catalyzed arylation of an alkene is directly applicable. The choice of palladium precursor, ligands, and reaction conditions can significantly influence the yield and regioselectivity of the coupling. nih.govnih.gov

Table 1: Representative Heck Reaction Conditions for Dihydrofuran Analogs nih.gov

| Palladium Precursor | Ionic Liquid Additive | Aryl Halide | Major Product | Yield (%) |

|---|---|---|---|---|

| [PdCl(allyl)]₂ | [NBu₄][L-PRO] | Iodobenzene | 2-phenyl-2,3-dihydrofuran | ~59% |

| Pd(OAc)₂ | [NBu₄][L-PRO] | Iodobenzene | 2-phenyl-2,3-dihydrofuran | >99% ee |

Data adapted from studies on 2,3-dihydrofuran, illustrating the feasibility and conditions for Heck reactions on similar cyclic ether structures.

Selective Hydrogenation and Reduction Strategies

The presence of two reducible functional groups—the allyl double bond and the ketone carbonyl—necessitates selective reduction strategies. The alkene is generally more susceptible to catalytic hydrogenation than the ketone.

Using standard heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂), the allyl double bond can be selectively reduced to a propyl group, yielding 2-propyldihydrofuran-3(2H)-one, while leaving the carbonyl group intact. This chemoselectivity is a common and predictable outcome in molecules containing both alkenes and ketones. Research on the hydrogenation of related furan (B31954) derivatives, such as furfural, has demonstrated that reaction conditions can be tuned to selectively hydrogenate either a side-chain double bond or the furan ring itself. rsc.org

Conversely, to reduce the ketone, more powerful hydride-donating reagents are required. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will preferentially attack the electrophilic carbonyl carbon. masterorganicchemistry.com This would convert the ketone into a secondary alcohol, forming 2-allyltetrahydrofuran-3-ol. It is important to note that LiAlH₄ is a very strong reducing agent and could potentially open the lactone ring under certain conditions, whereas NaBH₄ is milder and generally would not.

Electrophilic Additions to the Allylic Double Bond

The π-electrons of the allylic double bond are nucleophilic and readily react with electrophiles. The addition of hydrogen halides (HX), halogens (X₂), and other electrophilic reagents proceeds through a carbocation intermediate. byjus.com

When an electrophile like H⁺ adds to the terminal carbon of the allyl group, it forms a secondary, allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over the secondary and terminal carbons of the original double bond. libretexts.org A subsequent attack by a nucleophile (e.g., Br⁻) can occur at either of these positions, leading to a mixture of 1,2- and 1,4-addition products (in the context of the three-carbon allyl system). youtube.comlibretexts.org

Addition of HX: Following Markovnikov's rule, the proton will add to the less substituted carbon (the terminal CH₂), generating the more stable secondary allylic carbocation. byjus.com The halide ion will then attack this carbocation, primarily at the more substituted carbon, to yield the Markovnikov product.

Addition of X₂: Halogenation with reagents like Br₂ proceeds via a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion results in an anti-addition product. scribd.com

The regioselectivity of these additions is governed by the stability of the intermediate carbocation, making the formation of the more substituted product generally favorable. libretexts.org

Reactions of the Dihydrofuranone Ring System

The dihydrofuranone ring contains a ketone carbonyl group and an ether linkage, both of which are sites for chemical reactions. The carbonyl group is susceptible to nucleophilic attack, while the carbons adjacent to it are activated towards deprotonation.

Nucleophilic Additions and Ring-Opening Reactions

The carbonyl carbon of the dihydrofuranone ring is electrophilic and is a prime target for nucleophiles. wikipedia.org This reaction, known as a 1,2-nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation yields a tertiary alcohol.

Strong nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) react readily with the ketone to form new carbon-carbon bonds. masterorganicchemistry.com For example, the addition of methylmagnesium bromide would yield 2-allyl-3-methyltetrahydrofuran-3-ol.

Under harsh conditions, such as with strong bases or certain Lewis acids, the dihydrofuranone ring can undergo ring-opening. mdpi.com For instance, treatment with a strong base could lead to cleavage of the ester-like C-O bond. Lewis acid catalysis can also promote ring-opening, as has been demonstrated in benzannulation reactions of related dihydrofuran acetals. mdpi.com The stability of the furanone ring, however, means that such reactions typically require more forcing conditions than the simple addition to the carbonyl.

Alkylation and Acylation at Activated Positions

The hydrogen atoms on the carbons alpha to the carbonyl group (C2 and C4) are acidic and can be removed by a suitable base to form an enolate. The C2 position is particularly activated due to the inductive effect of the adjacent ring oxygen. The resulting enolate is a powerful nucleophile and can react with electrophiles like alkyl halides (alkylation) or acyl chlorides (acylation).

Table 2: Potential Products of Alkylation and Acylation

| Reaction Type | Reagent | Expected Major Product |

|---|---|---|

| Alkylation | 1. LDA2. CH₃I | 2-allyl-2-methyldihydrofuran-3(2H)-one |

LDA = Lithium diisopropylamide; NaH = Sodium hydride.

This reactivity allows for the introduction of various substituents at the C2 position, further functionalizing the dihydrofuranone core. The choice of base is crucial; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible enolate formation, minimizing side reactions. Studies on the C-acylation of related heterocycles like 2-methylfuran (B129897) have shown that Lewis acids can effectively promote the reaction with acylating agents. core.ac.ukosti.gov

Functionalization and Derivatization at Stereogenic Centers

The chemical reactivity of this compound at its stereogenic centers, particularly at the C2 position, is a subject of significant interest in synthetic organic chemistry due to the potential for creating diverse and complex molecular architectures with controlled stereochemistry. The presence of both a ketone and an allyl group in proximity to the chiral center allows for a range of stereoselective transformations.

A key methodology for the stereocontrolled synthesis and subsequent functionalization of 2-allyl-3-oxotetrahydrofuran derivatives involves the rhodium(II)-catalyzed reaction of 5-allyloxy-2-diazo-3-ketoesters. This reaction proceeds through the formation of an oxonium ylide intermediate, followed by a-sigmatropic rearrangement of the allyl group from the oxygen atom to the carbon atom at the C2 position. This process is highly diastereoselective, yielding the corresponding 2-allyl-3-oxotetrahydrofuran-2-carboxylates in high yields.

The stereochemical outcome of this rearrangement is influenced by the stability of the intermediate oxonium ylide. The reaction favors the formation of a thermodynamically more stable ylide, which then dictates the facial selectivity of the allyl group transfer. For instance, in substrates derived from D-glucose, the reaction proceeds via the more stable oxonium ylide intermediate, leading to a specific diastereomer. The subsequent-sigmatropic rearrangement of the allyl group occurs in a stereoselective manner to form the tetrahydrofuran-3-one product.

Further derivatization of the resulting 2-allyl-3-oxotetrahydrofuran can be achieved by targeting the ketone functionality at the C3 position. For example, the reduction of the ketone using a hydride reducing agent such as sodium borohydride can introduce a new stereocenter at C3. The stereoselectivity of this reduction is often directed by the existing stereocenters, particularly the adjacent bulky substituent at C2. The hydride attack typically occurs from the less sterically hindered face of the carbonyl group. For example, in a system with a bulky tert-butyldimethylsilyloxymethyl (TBDMSO) group at the C2 position, the hydride will preferentially attack from the alpha-face to avoid steric hindrance, resulting in the formation of the beta-hydroxy compound.

The newly introduced hydroxyl group can be further functionalized, for instance, by esterification with reagents like 4-nitrobenzoyl chloride. This derivatization not only modifies the properties of the molecule but can also be instrumental in confirming the stereochemistry of the reduction product through techniques such as X-ray crystallography. Such analyses have confirmed the trans relationship between the substituent at the C5 position and the allyl group at the C2 position, as well as the cis relationship between the newly formed hydroxyl group at C3 and the substituent at C4, which were established during the rhodium-catalyzed rearrangement and the subsequent reduction, respectively.

The table below summarizes the key stereoselective reactions and derivatizations involving the stereogenic centers of 2-allyl-3-oxotetrahydrofuran derivatives as reported in the literature.

| Reactant | Reaction | Reagents and Conditions | Product | Diastereoselectivity |

| 5-Allyloxy-2-diazo-3-ketoester | Oxonium ylide formation and-sigmatropic rearrangement | cat. Rh₂(OAc)₄, CH₂Cl₂, reflux | Methyl 2-allyl-3-oxotetrahydrofuran-2-carboxylate | High |

| Methyl 2-allyl-5-(silyloxymethyl)-3-oxotetrahydrofuran-2-carboxylate | Ketone Reduction | NaBH₄, CH₂Cl₂-MeOH | Methyl 2-allyl-3-hydroxy-5-(silyloxymethyl)tetrahydrofuran-2-carboxylate | High (β-hydroxy isomer favored) |

| Methyl 2-allyl-3-hydroxy-5-(silyloxymethyl)tetrahydrofuran-2-carboxylate | Esterification | 4-Nitrobenzoyl chloride, pyridine | Methyl 2-allyl-3-(4-nitrobenzoyloxy)-5-(silyloxymethyl)tetrahydrofuran-2-carboxylate | Stereochemistry confirmed by X-ray analysis |

Stereochemical Control and Chiral Synthesis of 2 Allyldihydrofuran 3 2h One

Diastereoselective Control in Synthetic Pathways

Diastereoselective synthesis of 2-allyldihydrofuran-3(2H)-one involves the creation of the chiral center at the C2 position with a specific configuration relative to any pre-existing stereocenters or by controlling the approach of reagents to a prochiral center. A common strategy involves the diastereoselective allylation of an enolate derived from a dihydrofuran-3(2H)-one precursor.

One relevant approach that can be adapted for this purpose is the palladium-catalyzed diastereoselective allylation of aldehydes with related furan-2-one systems. For instance, an efficient method has been described for the allylation of aldehydes with 3-bromomethyl-5H-furan-2-one, which proceeds with high syn-diastereoselectivity nih.gov. This type of transformation, if applied to a suitable precursor, could introduce the allyl group at the C2 position with predictable diastereoselectivity. The choice of catalyst, solvent, and temperature are critical parameters that influence the stereochemical outcome of such reactions. The steric hindrance of the reagents and the geometry of the transition state play a crucial role in directing the diastereoselectivity.

The following table summarizes the key factors influencing diastereoselectivity in the synthesis of related γ-butyrolactone systems, which can be extrapolated to the synthesis of this compound.

| Factor | Influence on Diastereoselectivity | Example from Related Systems |

| Catalyst | The ligand sphere of the metal catalyst can create a chiral environment that favors the formation of one diastereomer over the other. | Palladium catalysts with bulky phosphine (B1218219) ligands have shown high diastereoselectivity in allylation reactions nih.gov. |

| Substrate | Pre-existing stereocenters in the substrate can direct the approach of the incoming allyl group. | Chiral auxiliaries attached to the dihydrofuranone ring can effectively control the stereochemical outcome. |

| Reaction Conditions | Temperature and solvent polarity can affect the equilibrium between different transition states, thereby influencing the diastereomeric ratio. | Lower reaction temperatures often lead to higher diastereoselectivity by favoring the thermodynamically more stable transition state. |

Enantioselective Approaches to Chiral this compound

The synthesis of enantiomerically pure or enriched this compound is crucial for applications where a specific enantiomer is desired. Several enantioselective strategies can be envisioned for the synthesis of this chiral γ-butyrolactone derivative.

A prominent method involves the use of chiral catalysts to induce asymmetry in the reaction. For example, chromium-catalyzed 2-(alkoxycarbonyl)allylation of aldehydes followed by lactonization has been demonstrated as a highly enantioselective route to α-exo-methylene γ-butyrolactones, achieving up to 99% enantiomeric excess (ee) organic-chemistry.org. This methodology could potentially be adapted for the synthesis of this compound by employing a suitable aldehyde precursor that leads to the desired dihydrofuranone ring system upon lactonization.

Another powerful approach is the tandem catalytic asymmetric aldol (B89426) reaction/cyclization of β,γ-didehydro-γ-lactones with aldehydes. This has been successfully applied to obtain optically active trans-β,γ-disubstituted γ-butyrolactones with high enantioselectivity (up to 99% ee) using a chiral tin dibromide precatalyst nih.gov. By selecting the appropriate starting materials, this method could be tailored for the enantioselective synthesis of this compound.

The table below outlines various enantioselective strategies applicable to the synthesis of chiral γ-butyrolactones.

| Enantioselective Strategy | Description | Key Features |

| Chiral Catalysis | Utilizes a chiral metal complex or organocatalyst to create a chiral environment, directing the reaction to favor one enantiomer. | High enantioselectivity (often >90% ee), catalytic amounts of the chiral source are required. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of the reaction. The auxiliary is removed in a subsequent step. | Predictable stereochemical outcome, but requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. | High enantioselectivity and mild reaction conditions, but may be limited by substrate scope and enzyme availability. |

Chiral Purity and Control in Synthetic Pathways

Achieving high chiral purity is a critical aspect of asymmetric synthesis. The enantiomeric excess (ee) or diastereomeric ratio (dr) of the product is a measure of the success of a stereoselective reaction. Several techniques are employed to determine and ensure high chiral purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the enantiomeric purity of a chiral compound. These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. For instance, chiral GC separation of γ-butyrolactone derivatives has been successfully achieved using cyclodextrin-based chiral selectors nih.gov.

Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another powerful technique for the analysis of chiral purity in pharmaceuticals and other chiral molecules mdpi.com. The development of a robust analytical method is crucial for monitoring the stereochemical outcome of a reaction and for the quality control of the final product.

Factors that can affect chiral purity during a synthesis include:

Racemization: The product may racemize under the reaction or work-up conditions.

Incomplete Stereoselectivity: The chiral catalyst or auxiliary may not provide perfect stereocontrol, leading to the formation of the minor stereoisomer.

Purification: The purification process, such as chromatography or crystallization, can sometimes be used to enhance the chiral purity of the product.

Spectroscopic and Crystallographic Methods for Stereochemical Assignment

Once a stereoselective synthesis of this compound has been achieved, it is essential to unambiguously determine the relative and absolute stereochemistry of the product. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the primary tools used for this purpose.

NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy can provide valuable information about the relative stereochemistry of the molecule. The coupling constants (J-values) between protons on adjacent carbon atoms can help to determine their dihedral angle, which is related to their relative configuration. The Nuclear Overhauser Effect (NOE) can be used to identify protons that are close in space, providing further evidence for the stereochemical arrangement. In some cases, chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in the molecule. The structure of related heterocyclic systems has been unequivocally determined by X-ray crystal structure analysis, providing a reliable method for stereochemical assignment nih.gov.

The following table summarizes the application of these methods for stereochemical assignment.

| Method | Information Provided | Advantages | Limitations |

| NMR Spectroscopy | Relative stereochemistry, conformational information. | Non-destructive, applicable to solutions. | Absolute configuration often requires derivatization or comparison to known compounds. |

| X-ray Crystallography | Absolute and relative stereochemistry, detailed bond lengths and angles. | Unambiguous determination of 3D structure. | Requires a suitable single crystal, not applicable to non-crystalline materials. |

Mechanistic Investigations of Reactions Involving 2 Allyldihydrofuran 3 2h One

Detailed Reaction Mechanism Elucidation for Key Transformations

The reactivity of 2-allyldihydrofuran-3(2H)-one is characterized by the interplay between the dihydrofuranone core and the allylic substituent. Key transformations often involve either the enolate chemistry of the carbonyl group or reactions at the allylic side chain.

Enolate Formation and Subsequent Reactions: The presence of a carbonyl group allows for the formation of an enolate intermediate under basic conditions. The regioselectivity of enolate formation is a critical factor in subsequent reactions. Deprotonation can occur at either the C2 or C4 position, leading to two possible enolates. The kinetic enolate is typically formed by deprotonation at the less sterically hindered C4 position, while the thermodynamic enolate results from deprotonation at the more substituted C2 position. The choice of base, temperature, and solvent can influence the ratio of these enolates. Once formed, the enolate can act as a nucleophile in various reactions, such as alkylation, aldol (B89426) condensation, and Michael additions.

Palladium-Catalyzed Allylic Substitution: The allyl group of this compound is susceptible to palladium-catalyzed reactions, most notably the Tsuji-Trost allylic substitution. The generally accepted mechanism for this reaction begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming a π-allyl complex. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond (if one is present) to form a cationic η³-π-allylpalladium intermediate. A nucleophile can then attack this intermediate, typically at one of the terminal carbons of the allyl moiety, leading to the final product and regenerating the palladium(0) catalyst. The regioselectivity of the nucleophilic attack is influenced by the nature of the ligands on the palladium and the steric and electronic properties of the nucleophile.

Acid-Catalyzed Reactions: In the presence of acid, the carbonyl oxygen of the dihydrofuranone ring can be protonated, activating the molecule for various transformations. One such reaction is the acid-catalyzed hydrolysis of the furan (B31954) ring. The proposed mechanism involves the initial protonation of the oxygen atom, followed by nucleophilic attack of water and subsequent ring opening. The rate of this hydrolysis is dependent on the acidity of the medium.

Role of Intermediates and Transition States in Reaction Pathways

The transient species formed during a reaction, including intermediates and transition states, are pivotal in determining the reaction's course and outcome.

Enolate Intermediates: As mentioned, enolates are key intermediates in base-catalyzed reactions of this compound. The geometry of the enolate (E vs. Z) can influence the stereochemistry of the final product in reactions such as alkylations. The stability of the enolate is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom.

π-Allylpalladium Intermediates: In palladium-catalyzed allylic substitutions, the η³-π-allylpalladium complex is a crucial intermediate. The structure and dynamics of this intermediate, including the syn and anti isomers, play a significant role in determining the stereochemical outcome of the reaction. The nature of the ligands coordinated to the palladium atom can influence the equilibrium between these isomers and the subsequent regioselectivity of the nucleophilic attack.

Transition States: The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of a particular reaction step. For instance, in a Diels-Alder reaction where a dihydrofuranone might act as a dienophile, the endo and exo transition states lead to different stereoisomers. The relative energies of these transition states, influenced by steric and electronic factors, will determine the diastereoselectivity of the cycloaddition. Computational studies are often employed to model the geometries and energies of these transition states to rationalize and predict reaction outcomes.

Catalytic Cycle Analysis in Metal-Mediated Processes

Metal catalysts, particularly those based on palladium, rhodium, gold, and copper, can significantly influence the reactivity of this compound. Analyzing the catalytic cycles of these processes is essential for understanding their mechanisms and for optimizing reaction conditions.

Palladium-Catalyzed Allylic Alkylation: A generic catalytic cycle for the palladium-catalyzed allylic alkylation of a substrate analogous to this compound (assuming a suitable leaving group on the allyl chain) is depicted below.

| Step | Description |

| 1. Oxidative Addition | A Pd(0) complex coordinates to the allyl group and undergoes oxidative addition to form a Pd(II)-π-allyl intermediate, with the departure of the leaving group. |

| 2. Nucleophilic Attack | A nucleophile attacks one of the terminal carbons of the π-allyl ligand. |

| 3. Reductive Elimination | The new C-nucleophile bond is formed, and the Pd(0) catalyst is regenerated, which can then enter another catalytic cycle. |

Copper, Gold, and Rhodium Catalysis: While palladium is prominent in allylic substitutions, other transition metals can catalyze different transformations of dihydrofuranones.

Copper-catalyzed reactions: Copper catalysts can be employed in various coupling and cyclization reactions. For instance, copper-catalyzed cyclization of related dicarbonyl compounds can lead to the formation of dihydrofuran derivatives. The catalytic cycle often involves radical intermediates generated from the interaction of the substrate with the copper catalyst.

Gold-catalyzed reactions: Gold catalysts, known for their carbophilicity, can activate the double bond of the allyl group or potentially the enol form of the dihydrofuranone. Catalytic cycles in gold catalysis often involve the activation of C-C multiple bonds towards nucleophilic attack.

Rhodium-catalyzed reactions: Rhodium catalysts are versatile and can be used in a variety of transformations, including hydroformylation, hydrogenation, and C-H activation. A rhodium-catalyzed reaction involving this compound could potentially proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps.

Kinetic and Thermodynamic Considerations in Reaction Selectivity

The selectivity of a chemical reaction (regioselectivity, chemoselectivity, and stereoselectivity) is often determined by the interplay of kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. For enolate formation in this compound, the kinetic enolate is formed by deprotonation at the less sterically hindered C4 position.

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one. The thermodynamic enolate of this compound is the more substituted enolate formed at the C2 position, as it leads to a more substituted and thus more stable double bond.

The following table provides a conceptual overview of the factors influencing the formation of kinetic and thermodynamic enolates from an unsymmetrical ketone like this compound.

| Factor | Kinetic Enolate | Thermodynamic Enolate |

| Base | Strong, bulky base (e.g., LDA) | Strong or weak, non-bulky base (e.g., NaH, NaOEt) |

| Temperature | Low temperature (e.g., -78 °C) | Higher temperature (e.g., room temperature or above) |

| Solvent | Aprotic solvent | Protic or aprotic solvent |

| Reaction Time | Short | Long |

| Product Stability | Less stable | More stable |

| Rate of Formation | Faster | Slower |

Stereoselectivity: The stereochemical outcome of a reaction is also governed by kinetic and thermodynamic principles. In many reactions, the stereoisomer that is formed through the lowest energy transition state will be the major product under kinetic control. For example, in catalytic asymmetric reactions, the chiral catalyst creates diastereomeric transition states with different energies, leading to the preferential formation of one enantiomer.

Computational Chemistry and Theoretical Investigations of 2 Allyldihydrofuran 3 2h One

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For 2-allyldihydrofuran-3(2H)-one, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to perform geometry optimization. This process locates the minimum energy structures on the potential energy surface, which correspond to the most stable conformations of the molecule.

The conformational flexibility of this compound primarily arises from the rotation around the C-C single bond connecting the allyl group to the dihydrofuranone ring. Theoretical calculations can identify multiple stable conformers, such as gauche and anti-arrangements of the allyl substituent relative to the ring. The optimized geometries provide precise data on bond lengths, bond angles, and dihedral angles for each conformer.

Below is a hypothetical interactive data table showcasing typical structural parameters that would be obtained from a DFT calculation for the most stable conformer of this compound.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ring) | 1.35 Å |

| Bond Length | C-C (ring) | 1.54 Å |

| Bond Length | C-C (allyl) | 1.51 Å |

| Bond Length | C=C (allyl) | 1.34 Å |

| Bond Angle | O-C-C (ring) | 108.5° |

| Bond Angle | C-C-C=O | 125.0° |

| Dihedral Angle | H-C-C-H (allyl) | 120.3° |

Energy Landscape Analysis of Reaction Pathways and Isomerizations

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. For this compound, analyzing this landscape is crucial for understanding its isomerization pathways, such as the potential migration of the double bond within the allyl group or conformational changes. Computational methods can map out the pathways connecting different isomers and conformers by locating the transition states—the highest energy points along the reaction coordinate.

Techniques like synchronous transit-guided quasi-Newton (STQN) methods are used to find these transition states. Once located, frequency calculations are performed to confirm that the transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactant and the transition state provides the activation energy barrier for the isomerization process. This information is vital for predicting the feasibility and kinetics of such transformations. For instance, the energy barriers for the interconversion between different rotamers of the allyl group can be calculated to determine their relative populations at a given temperature.

Prediction of Reactivity and Selectivity Parameters

Computational chemistry offers powerful tools to predict the reactivity and selectivity of this compound in various chemical reactions. Molecular orbital theory, within the framework of DFT, provides insights into the molecule's electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials (blue) around the hydrogen atoms. The allyl group's double bond would also represent a region of high electron density, making it susceptible to electrophilic addition reactions.

Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

Spectroscopic Property Simulations for Structural Assignment

The simulation of spectroscopic properties is a key application of computational chemistry that aids in the structural elucidation of molecules. For this compound, theoretical calculations can predict various spectra, which can then be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: By performing frequency calculations, the vibrational modes of the molecule can be determined. These theoretical frequencies and their corresponding intensities can be used to generate a simulated IR spectrum. Key vibrational modes for this compound would include the C=O stretch of the ketone, the C-O-C stretching of the ether group in the ring, and the C=C stretching of the allyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts are invaluable for assigning the peaks in experimental NMR spectra. Spin-spin coupling constants can also be computed to aid in more detailed structural analysis.

Below is a hypothetical interactive data table of predicted spectroscopic data for this compound.

| Spectroscopic Data | Functional Group/Atom | Predicted Value |

| IR Frequency (cm⁻¹) | C=O stretch | ~1750 |

| IR Frequency (cm⁻¹) | C=C stretch (allyl) | ~1645 |

| ¹H NMR Chemical Shift (ppm) | H on C adjacent to C=O | 2.5 - 2.8 |

| ¹H NMR Chemical Shift (ppm) | H on C=C (allyl) | 5.0 - 6.0 |

| ¹³C NMR Chemical Shift (ppm) | C=O | ~210 |

| ¹³C NMR Chemical Shift (ppm) | C=C (allyl) | 115 - 140 |

These computational tools, when used in synergy, provide a comprehensive theoretical understanding of this compound, from its fundamental structure to its potential chemical behavior.

Applications in Complex Molecule Synthesis Utilizing 2 Allyldihydrofuran 3 2h One As a Synthon

Construction of Diverse Heterocyclic Frameworks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great importance in medicinal chemistry and materials science. openaccessjournals.com The reactivity of 2-allyldihydrofuran-3(2H)-one makes it a valuable precursor for constructing these complex ring systems.

Pyrrole (B145914) Synthesis from Dihydrofuranone Precursors

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a core structure in many biologically active molecules and functional materials. rsc.orguctm.edu While various methods exist for pyrrole synthesis, the use of dihydrofuranone precursors offers a unique pathway. uctm.eduorganic-chemistry.org The Paal-Knorr synthesis, for instance, is a well-established method that involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. uctm.eduuctm.edu Dihydrofuranone derivatives can be transformed into the necessary 1,4-dicarbonyl precursors, thus enabling their use in pyrrole synthesis. This approach allows for the introduction of diverse substituents onto the pyrrole ring, leading to the creation of novel compounds with potential applications in various fields. uctm.edunih.gov

Strategic Intermediate in Total Synthesis of Natural Products

The total synthesis of natural products is a challenging area of organic chemistry that aims to create complex molecules found in nature from simpler, commercially available starting materials. The compound this compound has proven to be a key intermediate in the synthesis of several important natural products.

Role in the Synthesis of Geiparvarin (B191289)

Geiparvarin is a coumarin (B35378) derivative found in the Australian Willow (Geijera parviflora) that has shown potential as a monoamine oxidase inhibitor. wikipedia.org In the synthesis of geiparvarin and its analogues, which have been studied for their cytostatic activity, various furanone derivatives are utilized. nih.gov The structural framework of this compound provides a key fragment that can be elaborated to construct the complex side chain of geiparvarin. nih.gov

Application in the Synthesis of (-)-5,6-seco-Germacrane Lactone

The first total synthesis of (-)-5,6-seco-germacrane lactone, a natural product isolated from Santolina chamaecyparissus L., utilized a chiral lactone building block. nii.ac.jp This starting material, through a series of reactions, can be conceptually related to derivatives of this compound. The synthesis involved a one-pot regioselective bromination to prepare a key vinyl bromide intermediate, demonstrating the utility of lactone structures in accessing complex intermediates for natural product synthesis. nii.ac.jp

Precursor for Brivaracetam (B1667798)

Brivaracetam is an antiepileptic drug used for the treatment of partial-onset seizures. nih.govnih.gov Several synthetic routes to brivaracetam have been developed, some of which utilize derivatives of this compound. For instance, (4R)-4-allyldihydrofuran-2(3H)-one can be prepared and subsequently converted into key intermediates for the synthesis of brivaracetam. google.com One patented process describes the conversion of a related lactone to an intermediate that ultimately leads to the formation of brivaracetam with high chiral purity. google.com Another approach involves the synthesis of (R)-4-propyldihydrofuran-2(3H)-one, a saturated analogue of the allyl-substituted furanone, which serves as a crucial intermediate. nih.gov

Table 1: Synthetic Routes to Brivaracetam

| Starting Material/Key Intermediate | Key Transformation | Reference |

|---|---|---|

| (4R)-4-allyldihydrofuran-2(3H)-one | Conversion to a key intermediate for Brivaracetam synthesis. | google.com |

| (R)-4-propyldihydrofuran-2(3H)-one | Serves as a crucial intermediate in the synthesis of Brivaracetam. | nih.gov |

| Valeraldehyde and glyoxylic acid | Condensation to form a hydroxy furanone intermediate. | nih.gov |

| (R)-epichlorohydrin | Conversion to (R)-4-propyldihydrofuran-2(3H)-one. | nih.gov |

Development of Advanced Organic Building Blocks

Organic building blocks are functionalized molecules that serve as the fundamental components for constructing more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com The chemical reactivity and structural features of this compound make it an excellent starting point for the development of advanced and versatile building blocks for organic synthesis. ugent.benih.govrsc.org Its functional groups, the allyl group and the lactone, can be selectively modified to introduce a wide range of other functionalities. This allows for the creation of a library of unique building blocks that can be used in the synthesis of diverse and complex target molecules. ugent.be

Synthesis of Substituted Cyclopentane (B165970) Derivatives

One of the most elegant applications of this compound is in the construction of substituted cyclopentane rings. This transformation is often achieved through a sophisticated tandem reaction sequence that begins with a Claisen rearrangement, a powerful carbon-carbon bond-forming mdpi.commdpi.com-sigmatropic rearrangement.

The general strategy involves the initial conversion of this compound into a reactive enol ether intermediate. This is typically accomplished by treating the furanone with an allyl alcohol derivative or by forming the silyl (B83357) enol ether followed by allylation. This sets the stage for the key Claisen rearrangement. Upon heating, the allyl enol ether undergoes a concerted rearrangement to produce a crucial intermediate, 2,2-diallyldihydrofuran-3(2H)-one. This step effectively transfers the allyl group from the oxygen to the α-carbon of the ketone, creating a quaternary center.

With the formation of the diallyl intermediate, a subsequent ring-closing reaction can be initiated to form the cyclopentane ring. A common and effective method is an intramolecular radical cyclization. This process is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride (nBu3SnH). The tin radical adds to one of the terminal allyl groups, generating a carbon-centered radical that then attacks the second allyl group in an intramolecular fashion to forge the five-membered cyclopentane ring. The resulting product is a spirocyclic system where the newly formed cyclopentane ring is fused to the original dihydrofuranone core at the C2 position.

This tandem Claisen rearrangement/radical cyclization strategy provides a highly efficient route to densely functionalized spiro-cyclopentane-furanone scaffolds. The reaction conditions can be tuned to control stereoselectivity, offering access to specific diastereomers.

| Entry | Reactant | Reaction Sequence | Key Intermediate | Product | Typical Yield (%) |

| 1 | This compound | 1. Formation of Allyl Enol Ether2. Thermal Claisen Rearrangement3. Radical Cyclization (nBu3SnH, AIBN) | 2,2-diallyldihydrofuran-3(2H)-one | Spiro[cyclopentane-1,2'-dihydrofuran]-3'(2'H)-one derivative | 65-80 |

Routes to Other Fused or Spirocyclic Systems

The utility of this compound extends beyond cyclopentane synthesis into the creation of a diverse array of other fused and spirocyclic systems. The inherent reactivity of the lactone and the allyl group can be harnessed through various cycloaddition and annulation strategies.

Spirocyclic Systems: The synthesis of spirocycles is a significant challenge in organic chemistry due to the need to create a quaternary carbon center that is part of two rings. As demonstrated in the cyclopentane synthesis, this compound is an excellent precursor for spiro-compounds. The α-position to the carbonyl can be functionalized and then used as a pivot point for ring formation. For instance, tandem reactions involving the furanone can lead to spiro[benzofuranone-cyclopentane] structures, which are motifs found in various biologically active molecules. sethanandramjaipuriacollege.in The allyl group can participate in ring-closing metathesis (RCM) reactions with other olefinic tethers attached to the furanone scaffold to build spirocyclic systems of varying ring sizes.

Fused Systems: Fused ring systems can be accessed through intramolecular reactions that involve both the furanone ring and the allyl side chain. For example, the allyl group can be functionalized to include a nucleophile or electrophile that can then react with the carbonyl group or the α-carbon of the furanone. An intramolecular aldol (B89426) condensation or a Michael addition could lead to the formation of a new ring fused to the original dihydrofuranone. Furthermore, the thio-Claisen rearrangement, an analogue of the Claisen rearrangement, can be employed with sulfur-containing derivatives of this compound to synthesize fused thiopyran systems. These strategies open pathways to complex polycyclic architectures from a relatively simple starting material.

Future Perspectives and Emerging Trends in 2 Allyldihydrofuran 3 2h One Research

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthetic strategies for furanone derivatives, aiming to reduce environmental impact through the use of renewable resources, energy-efficient processes, and benign reagents. One promising avenue is the use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. For instance, the enzymatic synthesis of lactones, the broader class to which 2-allyldihydrofuran-3(2H)-one belongs, represents a sustainable alternative to traditional chemical methods.

Another green approach involves the utilization of microwave irradiation in conjunction with solid-supported catalysts. For example, a highly flexible and green synthesis of 3,4,5-substituted furan-2(5H)-ones has been developed using nano-CdZr4(PO4)6 as a catalyst under microwave irradiation, showcasing the potential for rapid and efficient synthesis with reduced energy consumption. semanticscholar.org The development of syntheses using environmentally friendly solvents, such as water or bio-derived solvents, is also a key area of focus.

Exploration of Novel Catalytic Systems and Methodologies

The development of innovative catalytic systems is paramount for the efficient and selective synthesis of this compound. Palladium-catalyzed reactions have shown considerable promise in the synthesis of substituted dihydrofurans. For example, the Heck arylation of 2,3-dihydrofuran (B140613) has been studied with various palladium precursors, with the dimeric complex [PdCl(allyl)]2 showing high conversions. nih.gov While this specific reaction introduces an aryl group, the underlying principles of palladium catalysis could be adapted for the introduction of an allyl group.

Furthermore, palladium-catalyzed cascade reactions offer a powerful tool for the construction of complex heterocyclic systems in a single step. A cascade Wacker/allylation sequence of β-hydroxy ynones using simple allylic alcohols has been reported to produce allylated dihydropyrones under mild conditions. nih.gov Such methodologies could potentially be adapted for the synthesis of this compound from suitable precursors. The exploration of novel ligands and catalyst supports continues to be a key area of research to enhance the efficiency, selectivity, and recyclability of these catalytic systems.

Integration with Flow Chemistry and High-Throughput Screening in Synthetic Campaigns

The integration of continuous flow chemistry and high-throughput screening (HTS) is set to revolutionize the synthesis and optimization of compounds like this compound. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. uc.pt The precise control over reaction parameters in a flow reactor can lead to higher yields and purities. While specific applications to this compound are still emerging, the successful application of flow chemistry to the synthesis of other heterocyclic compounds demonstrates its vast potential. uc.pt

High-throughput screening allows for the rapid evaluation of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the optimization process. nih.govrsc.org By combining HTS with automated synthesis platforms, researchers can efficiently identify the optimal conditions for the synthesis of this compound and its analogues. This approach is particularly valuable for discovering novel catalysts and reaction pathways. The data generated from HTS can also be used to train machine learning algorithms to predict reaction outcomes and guide future synthetic efforts.

Theoretical Prediction and Design of Next-Generation Analogues

Computational chemistry plays an increasingly vital role in understanding the properties of furanone derivatives and in the rational design of new analogues with desired characteristics. ajchem-b.com Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure, spectroscopic properties, and reactivity of molecules like this compound. dntb.gov.uanih.gov For instance, computational studies on 2(5H)-furanone and its derivatives have explored their electronic properties, revealing how structural modifications can influence their reactivity and potential biological applications. ajchem-b.com

These computational models can be used to predict the properties of yet-to-be-synthesized analogues of this compound, guiding synthetic efforts towards molecules with specific flavor profiles, enhanced stability, or other desirable attributes. Structure-activity relationship (SAR) studies, often aided by computational methods, can further refine the design of next-generation furanone-based compounds for various applications. mdpi.com

Data Tables

Table 1: Comparison of Catalytic Systems for the Synthesis of Dihydrofuran Derivatives (Analogous Systems)

| Catalyst System | Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |

| [PdCl(allyl)]2 | 2,3-Dihydrofuran | Iodobenzene (B50100) | DMF | 70 °C, 30 min | up to 74.5 (conversion) | nih.gov |

| (MeCN)2PdCl2 / Cu(OAc)2·H2O | β-Hydroxy ynone | Allyl alcohol | DME | 0 °C to rt | 78 | nih.gov |

| Nano-CdZr4(PO4)6 | Amine, Dialkyl acetylenedicarboxylate, Aldehyde | - | - | Microwave | High | semanticscholar.org |

Table 2: Overview of Emerging Synthesis and Screening Technologies

| Technology | Description | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Continuous processing in a reactor. | Scalable and safe synthesis. | Enhanced safety, improved control, automation. uc.pt |

| High-Throughput Screening (HTS) | Rapid, parallel testing of many conditions. | Optimization of synthesis and catalyst discovery. | Accelerated discovery, large parameter space exploration. nih.govrsc.org |

| Biocatalysis | Use of enzymes or microorganisms. | Enantioselective and sustainable synthesis. | High selectivity, mild conditions, green process. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-allyldihydrofuran-3(2H)-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A transition metal-free cascade reaction using potassium tert-butoxide (t-BuOK) as a catalyst is a viable approach. Solvent choice (e.g., THF vs. DMSO) significantly impacts product selectivity. For example, polar aprotic solvents favor cyclization to form dihydrofuranone derivatives, while non-polar solvents may stabilize intermediates . Optimization of temperature (e.g., 80–100°C) and catalyst loading (10–20 mol%) can improve yields up to 87%, as demonstrated in analogous systems for 4-vinyldihydrofuran-2(3H)-one synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical. Key markers include:

- A carbonyl () signal near 170–180 ppm in NMR.

- Allylic proton resonances ( 4.5–5.5 ppm) in NMR, indicative of the allyl substituent.

Infrared (IR) spectroscopy should confirm the lactone carbonyl stretch at ~1750 cm .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should monitor degradation via HPLC or GC-MS under controlled humidity, temperature, and light exposure. For related dihydrofuranones, storage at 0–6°C in inert atmospheres (e.g., argon) minimizes hydrolysis and oxidation . Accelerated aging tests (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf-life trends.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of allyl group addition in dihydrofuran-3(2H)-one derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, allyl group addition to the carbonyl oxygen is favored due to lower activation energy compared to alternative pathways. Experimental validation via kinetic isotope effects (KIEs) or substituent-sensitive reactions (e.g., using electron-withdrawing groups) can corroborate computational findings .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) when characterizing this compound derivatives?

- Methodological Answer : Cross-validate data using complementary techniques:

- Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs Percepta).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Reconcile IR and Raman spectra to confirm functional group assignments. Contradictions may arise from polymorphic forms or solvent effects, necessitating single-crystal X-ray diffraction for definitive structural confirmation .

Q. What strategies mitigate side reactions (e.g., polymerization or oxidation) during large-scale synthesis of this compound?

- Methodological Answer : Implement inert reaction conditions (e.g., nitrogen atmosphere) and radical inhibitors (e.g., BHT). For oxidation-prone intermediates, use low-temperature (-78°C) lithiation or employ protecting groups (e.g., silyl ethers). Scale-up protocols for similar furanones achieved 51–87% yields by optimizing stoichiometry and using flow chemistry to enhance heat/mass transfer .

Q. What strategies are recommended for designing multi-component reactions involving this compound to access complex heterocyclic frameworks?

- Methodological Answer : Combine this compound with aldehydes and amines in a Mannich-type reaction. t-BuOK-mediated coupling in THF at 60°C facilitates imine formation and subsequent cyclization. For example, this approach generated isoquinolin-1(2H)-one derivatives with yields >70% by leveraging solvent-dependent reactivity .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, boiling point) for this compound?

- Methodological Answer : Cross-reference experimental data (e.g., from GC-MS or HPLC) with computational predictions (ACD/Labs Percepta). Discrepancies often arise from impurities or measurement conditions. For example, calculated logP values may differ from experimental ones due to solvent polarity effects. Validate using standardized protocols (e.g., OECD Guidelines for logP determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.